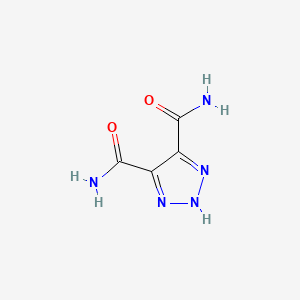
2H-1,2,3-Triazole-4,5-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,2,3-Triazole-4,5-dicarboxamide is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of two carboxamide groups at the 4 and 5 positions of the triazole ring. Triazoles are known for their stability and versatility, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 2H-1,2,3-Triazole-4,5-dicarboxamide typically involves the cyclization of diaminomaleonitrile. This process can be carried out under mild conditions using hydrochloric acid and acetic acid, resulting in a high yield of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
2H-1,2,3-Triazole-4,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2H-1,2,3-Triazole-4,5-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the production of various materials, including polymers and ionic liquids.
Wirkmechanismus
The mechanism of action of 2H-1,2,3-Triazole-4,5-dicarboxamide involves interactions with specific molecular targets. For instance, the triazole ring can interact with enzymes and receptors through hydrogen bonding, electrostatic interactions, and van der Waals forces . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2H-1,2,3-Triazole-4,5-dicarboxamide can be compared with other triazole derivatives, such as:
4,5-Dicyano-1,2,3-triazole: Known for its use as a precursor for energetic compounds.
1,2,4-Triazole: Another triazole isomer with different chemical properties and applications.
1,2,3-Triazole: The parent compound of the triazole family, widely used in various chemical reactions and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
388623-87-8 |
|---|---|
Molekularformel |
C4H5N5O2 |
Molekulargewicht |
155.12 g/mol |
IUPAC-Name |
2H-triazole-4,5-dicarboxamide |
InChI |
InChI=1S/C4H5N5O2/c5-3(10)1-2(4(6)11)8-9-7-1/h(H2,5,10)(H2,6,11)(H,7,8,9) |
InChI-Schlüssel |
HDIBQANHVXCQBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NNN=C1C(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


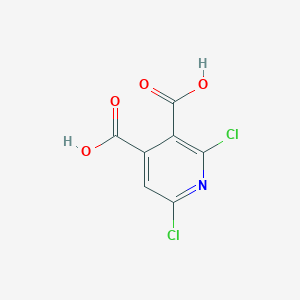

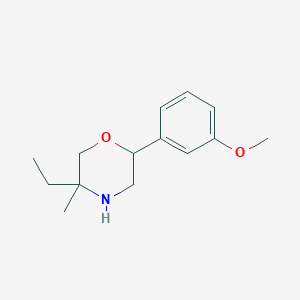
![5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B15244173.png)
![2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15244181.png)
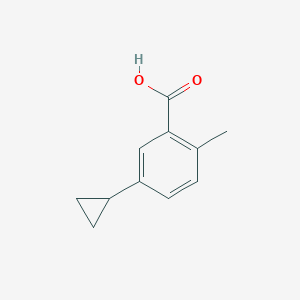
![4-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244189.png)
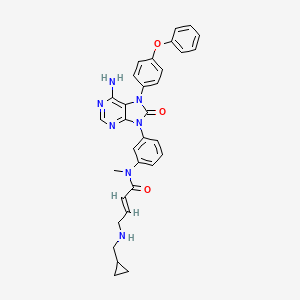
![Tert-butyl 3-amino-6-cyclobutyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B15244198.png)
![Racemic-(1S,3S,4S,5R)-2-Benzyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B15244200.png)
![Octahydro-2H-pyrido[1,2-a]pyrimidine-6-carbonitrile](/img/structure/B15244206.png)
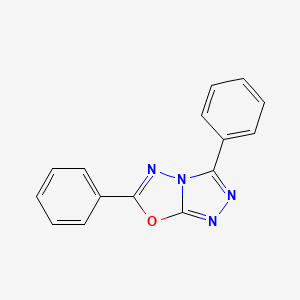
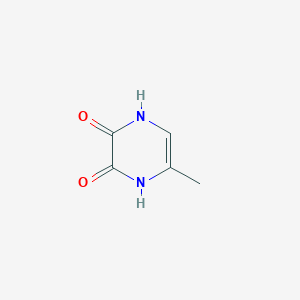
![copper;methyl 3-[12-acetyl-7,18-bis(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate](/img/structure/B15244230.png)
